3-Bromo-2-methylfuran
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-2-methylfuran derivatives and related structures often involves multienzymatic stereoselective cascades and regioselective cyclization reactions. For instance, enantiopure 2-methyl-3-substituted tetrahydrofurans, closely related to 3-Bromo-2-methylfuran, have been synthesized through a two-step multienzymatic cascade, exploiting ene-reductase and alcohol dehydrogenase for the conversion of α-bromo-α,β-unsaturated ketones to bromohydrins, which further undergo diastereodivergent routes to yield tetrahydrofuran synthons (Brenna et al., 2017). Additionally, the direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids via regioselective bromocyclization demonstrates the versatility of brominated furan derivatives in chemical synthesis (Zheng et al., 2019).
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methylfuran is characterized by its furan ring, which contributes to its chemical reactivity and interaction with nucleophiles and electrophiles in various reactions. The bromo and methyl substituents on the furan ring influence its electronic properties and reactivity patterns, facilitating the formation of complex molecules through nucleophilic substitution and addition reactions.
Chemical Reactions and Properties
3-Bromo-2-methylfuran undergoes a variety of chemical reactions, including cyclopropanation, formation of tetrahydrofurans, and reactions with nucleophilic agents. These reactions are essential for constructing complex molecular architectures. For example, cyclopropane lactones and fused heterocyclic compounds can be formed from 3-bromo-5-methoxyfuran-2(5H)-onel through reactions with stabilized carbanions (Farin˜a et al., 1987). Additionally, alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, showcasing the reactivity of bromomethyl derivatives in forming tertiary amines and sulfides, highlight the chemical versatility of 3-Bromo-2-methylfuran analogs (Pevzner, 2003).
Scientific Research Applications
Enzymatic Cascade Process in Synthesis
The synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors in the production of biologically active products like drugs and flavors, involves an enzymatic cascade process. This process includes a stereoselective cascade reduction of α-bromo-α,β-unsaturated ketones, producing bromohydrins with high yield and stereoselectivity. This methodology allows for efficient preparation of tetrahydrofuran synthons (Brenna et al., 2017).
Organic Synthesis
In the domain of organic synthesis, 3-bromo-2-methylfuran is utilized in the Diels-Alder reaction with 3-bromobenzyne, leading to the synthesis of regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes. This forms a basis for further synthesis of compounds like 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene, which are significant in various chemical contexts (Onyango et al., 2015).
Synthesis of Dihydrofurans
Multi-substituted dihydrofurans, important intermediates in natural product and pharmaceutical synthesis, are efficiently produced using 3-bromo-2-methylfuran derivatives. The process involves K2CO3 as a base and demonstrates high stereoselectivity, further emphasizing the utility of 3-bromo-2-methylfuran in complex organic syntheses (Zhang et al., 2007).
Synthesis of Functionalized Furans
Trisubstituted furans with varied substitution patterns can be synthesized via lithiation of 2-bromo-5-methylfuran. This technique allows for selective halogen dance reactions and the production of functionally diverse furan derivatives, showcasing the versatility of 3-bromo-2-methylfuran in generating structurally diverse compounds (Fröhlich & Hametner, 1996).
Atmospheric Chemistry Studies
3-Bromo-2-methylfuran derivatives have been studied in the context of atmospheric chemistry, particularly in the investigation of their degradation and reaction products with atmospheric oxidants. This research is vital for understanding the environmental impacts and atmospheric behavior of such compounds (Tapia et al., 2010).
properties
IUPAC Name |
3-bromo-2-methylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c1-4-5(6)2-3-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMMZSVAKYRZAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348916 | |
Record name | 3-bromo-2-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylfuran | |
CAS RN |
83457-06-1 | |
Record name | 3-bromo-2-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83457-06-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.